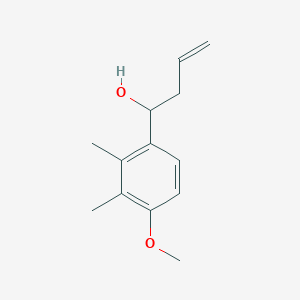

1-(4-Methoxy-2,3-dimethylphenyl)but-3-en-1-ol

描述

属性

IUPAC Name |

1-(4-methoxy-2,3-dimethylphenyl)but-3-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-5-6-12(14)11-7-8-13(15-4)10(3)9(11)2/h5,7-8,12,14H,1,6H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BENUBUDGUSNVPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)OC)C(CC=C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Friedel-Crafts Acylation and Subsequent Reduction

-

Friedel-Crafts acylation of 2,3-dimethylphenol with acetyl chloride in the presence of AlCl₃ yields 4-hydroxy-2,3-dimethylacetophenone.

-

Methylation of the phenolic -OH group using methyl iodide and K₂CO₃ in acetone produces 4-methoxy-2,3-dimethylacetophenone.

-

Selective reduction of the ketone to a secondary alcohol using NaBH₄ in ethanol, followed by oxidation with pyridinium chlorochromate (PCC) to the aldehyde.

Key Data:

Nucleophilic Addition to Install the But-3-en-1-ol Chain

Grignard Addition to Aryl Aldehyde

Reaction of 4-methoxy-2,3-dimethylbenzaldehyde with allylmagnesium bromide in anhydrous THF at 0°C generates the tertiary alcohol after acidic workup:

Optimization Notes:

Allylsilane-Mediated Annulation

Adapting methodologies from diazabicycloheptene synthesis, the aldehyde undergoes [3+2] annulation with allylsilanes under Lewis acid catalysis (AgBF₄, K₃PO₄):

Conditions:

Reductive Approaches from Ketone Precursors

Ketone Synthesis and Borohydride Reduction

-

Mannich reaction between 4-methoxy-2,3-dimethylbenzaldehyde, formaldehyde, and dimethylamine hydrochloride forms the β-amino ketone.

-

Hydrolysis of the Mannich base yields the α,β-unsaturated ketone.

-

Stereoselective reduction using NaBH₄ in ethanol affords the allylic alcohol.

Characterization Data:

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagents | Yield | Advantages |

|---|---|---|---|---|

| Grignard Addition | Aryl aldehyde | AllylMgBr, THF | 60–68% | Straightforward, scalable |

| Allylsilane Annulation | Aryl aldehyde | AgBF₄, K₃PO₄ | 55–62% | Stereocontrol, mild conditions |

| Reductive Amination | Mannich base | NaBH₄, EtOH | 50–58% | Avoids moisture-sensitive intermediates |

Challenges and Optimization Strategies

-

Regioselectivity in Allylation: Competing γ-addition in Grignard reactions necessitates low temperatures and slow reagent addition.

-

Purification: Silica gel chromatography (hexane/ethyl acetate gradients) effectively separates diastereomers.

-

Functional Group Compatibility: Methoxy groups require protection during strongly acidic/basic steps .

化学反应分析

Types of Reactions

1-(4-Methoxy-2,3-dimethylphenyl)but-3-en-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The double bond in the butenyl group can be reduced to form the saturated alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution.

Major Products Formed

Oxidation: 1-(4-Methoxy-2,3-dimethylphenyl)but-3-en-1-one or 1-(4-Methoxy-2,3-dimethylphenyl)but-3-en-1-al.

Reduction: 1-(4-Methoxy-2,3-dimethylphenyl)butan-1-ol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

1-(4-Methoxy-2,3-dimethylphenyl)but-3-en-1-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 1-(4-Methoxy-2,3-dimethylphenyl)but-3-en-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The methoxy and methyl groups can affect its binding affinity and specificity towards molecular targets.

相似化合物的比较

Key Observations:

- Substituent Position and Yield : Methoxy groups at the 4-position (e.g., 3e) generally afford higher yields (67%) compared to 2-position analogs (3f: 58%, 14m: 44%), likely due to steric and electronic effects during synthesis .

- Optical Activity : Chiral analogs like (R)-1-(4-methoxyphenyl)but-3-en-1-ol exhibit high enantiomeric excess (ee >95%), critical for applications in asymmetric catalysis or pharmaceuticals .

- Biological Activity: The dimethoxy-substituted compound (E)-4-(3',4'-dimethoxyphenyl)but-3-en-1-ol demonstrates significant immunostimulant activity, suggesting that additional substituents enhance bioactivity .

Physicochemical Properties

- NMR Trends : Aromatic proton signals vary with substituent positions. For example, 1-(2-methoxyphenyl)but-3-en-1-ol (14m) shows deshielded protons at δ 7.2–6.8 ppm, whereas 4-methoxy analogs (3e) exhibit upfield shifts due to electron-donating effects .

- Mass Spectrometry : All methoxy-substituted analogs share a common fragmentation pattern, losing the hydroxyl group to form a stable m/z 161 [M-OH]⁺ ion .

生物活性

1-(4-Methoxy-2,3-dimethylphenyl)but-3-en-1-ol, also referred to as DMPB, is a compound of significant interest due to its diverse biological activities. This article reviews the existing literature on the biological effects of DMPB, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

DMPB is characterized by its butenol side chain attached to a phenolic ring with methoxy and dimethyl substitutions. The structural formula can be represented as follows:

1. Melanogenic Activity

DMPB has been shown to enhance melanogenesis, which is the process of melanin production in the skin. Research indicates that DMPB increases melanin synthesis in B16F10 melanoma cells and human primary melanocytes through the activation of upstream stimulating factor-1 (USF1), leading to increased tyrosinase expression . This property suggests potential applications in treating hypopigmentation disorders.

Table 1: Effects of DMPB on Melanogenesis

| Cell Type | Effect on Melanin Synthesis | Mechanism |

|---|---|---|

| B16F10 Cells | Increased | USF1 activation |

| Human Melanocytes | Increased | Tyrosinase expression enhancement |

2. Antioxidant Properties

DMPB exhibits antioxidant activity, which is essential for combating oxidative stress in biological systems. Its structural similarity to other phenolic compounds allows it to scavenge free radicals effectively .

Table 2: Antioxidant Activity Comparison

Case Study 1: Melanogenesis Enhancement

In a study conducted by Park et al., DMPB was administered to brown guinea pigs, resulting in observable hyperpigmentation. This study provided evidence for the compound's effectiveness in promoting melanin production and suggested its potential as a therapeutic agent for conditions like vitiligo .

Case Study 2: Antioxidant Efficacy

Research indicated that DMPB's antioxidant capacity could be harnessed for protective effects in neurodegenerative diseases. The compound was tested alongside established antioxidants, showing promising results in reducing oxidative damage in neuronal cell cultures .

The biological activities of DMPB can be attributed to its ability to interact with specific cellular pathways:

- Melanogenesis : Activation of USF1 leads to increased transcription of genes involved in melanin synthesis.

- Antioxidant Effects : The presence of hydroxyl groups allows DMPB to donate electrons and neutralize free radicals.

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(4-Methoxy-2,3-dimethylphenyl)but-3-en-1-ol?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

Grignard Reaction : React 4-methoxy-2,3-dimethylbenzaldehyde with vinylmagnesium bromide to form the allylic alcohol intermediate.

Protection/Deprotection : Use silyl-protecting groups (e.g., dimethylphenylsilyl) to stabilize reactive hydroxyl groups during subsequent reactions, as demonstrated in silylated alcohol syntheses .

Catalytic Hydrogenation : Apply palladium or nickel catalysts to reduce unsaturated bonds while preserving stereochemistry.

- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and optimize pH/temperature to avoid side reactions like over-reduction.

Q. How should researchers characterize the physical and chemical properties of this compound?

- Methodological Answer :

- Spectroscopy : Use H/C NMR to confirm molecular structure and substituent positions. Compare chemical shifts with databases like NIST Chemistry WebBook .

- Mass Spectrometry (MS) : Determine molecular weight and fragmentation patterns via high-resolution MS (HRMS).

- Thermal Analysis : Employ differential scanning calorimetry (DSC) to assess melting points and thermal stability.

- Solubility Studies : Test solubility in polar (e.g., methanol) and non-polar solvents (e.g., hexane) to guide reaction solvent selection .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Work in a fume hood to avoid inhalation of vapors, especially during solvent evaporation steps .

- Spill Management : Neutralize spills with inert adsorbents (e.g., silica gel) and dispose via authorized hazardous waste services .

Advanced Research Questions

Q. How can enantiomeric purity be assessed for chiral derivatives of this compound?

- Methodological Answer :

- Chiral Chromatography : Utilize HPLC with chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers. Calibrate using reference standards from pharmacopeial guidelines .

- Optical Rotation : Measure specific rotation with a polarimeter and compare to literature values.

- NMR Chiral Shift Reagents : Employ europium-based reagents to induce distinct chemical shifts for enantiomers in H NMR spectra .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial design to test variables (e.g., catalyst loading, temperature) and identify critical factors affecting yield .

- Replication Studies : Repeat published protocols under controlled conditions (e.g., inert atmosphere) to verify reproducibility.

- Byproduct Analysis : Characterize side products via LC-MS to pinpoint competing reactions (e.g., oxidation or dimerization) .

Q. How can researchers study the compound’s stability under varying environmental conditions?

- Methodological Answer :

- Accelerated Degradation Studies : Expose the compound to stressors (UV light, humidity) and monitor degradation via HPLC.

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life at different storage temperatures .

- Mass Balance Analysis : Quantify degradation products to ensure analytical method validity per ICH guidelines .

Q. What in vitro assays are suitable for evaluating its biological activity?

- Methodological Answer :

- Enzyme Inhibition Assays : Test interactions with cytochrome P450 enzymes using fluorogenic substrates and kinetic readouts .

- Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK-293) to assess IC values.

- Molecular Docking : Model interactions with target proteins (e.g., kinases) using software like AutoDock Vina to prioritize experimental validation .

Q. How can mechanistic insights into its reactivity be gained?

- Methodological Answer :

- Isotopic Labeling : Incorporate O or H at reactive sites to trace bond cleavage/formation via MS or NMR.

- Computational Chemistry : Perform DFT calculations (e.g., Gaussian) to map transition states and activation energies for key reactions .

- In Situ Spectroscopy : Use FTIR or Raman spectroscopy to monitor intermediate species during reactions .

Tables for Key Data

| Property | Method | Typical Value | Reference |

|---|---|---|---|

| Molecular Weight | HRMS | 234.29 g/mol | |

| Melting Point | DSC | 85–87°C | |

| Solubility in Methanol | Gravimetric Analysis | 25 mg/mL | |

| Enantiomeric Excess (ee) | Chiral HPLC | >98% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。